1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide is a heterocyclic compound that belongs to the class of quinolinium salts This compound is characterized by the presence of an iodomethyl group and a fused oxazoloquinoline ring system
Vorbereitungsmethoden
The synthesis of 1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide typically involves the cyclization of quinoline derivatives. One common method involves the reaction of quinoline-2-carbaldehyde with methylamine and iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the oxazoloquinoline ring system.
Analyse Chemischer Reaktionen
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as thiols, amines, and alcohols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the oxazoloquinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has shown potential as a fluorescent probe for the detection of biological molecules and as a ligand for the study of protein-ligand interactions.
Medicine: Preliminary studies suggest that derivatives of this compound may have antimicrobial and anticancer properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which may contribute to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide can be compared with other similar compounds such as:
1-(Iodomethyl)-1,2-dihydro[1,3]thiazolo[3,2-a]quinolin-10-ium iodide: This compound has a thiazole ring instead of an oxazole ring and exhibits similar chemical reactivity and applications.
2-Iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium triiodide: This compound has a pyridine ring instead of a quinoline ring and is used in similar applications, including organic synthesis and biological studies.
Eigenschaften
CAS-Nummer |
185505-29-7 |
---|---|
Molekularformel |
C13H13I2NO |
Molekulargewicht |
453.06 g/mol |
IUPAC-Name |
1-(iodomethyl)-5-methyl-1,2-dihydro-[1,3]oxazolo[3,2-a]quinolin-10-ium;iodide |
InChI |
InChI=1S/C13H13INO.HI/c1-9-6-13-15(10(7-14)8-16-13)12-5-3-2-4-11(9)12;/h2-6,10H,7-8H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YGJAYSGTFMYXSS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=[N+](C(CO2)CI)C3=CC=CC=C13.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.